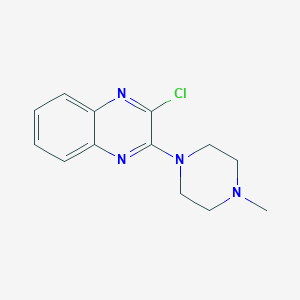

![molecular formula C9H10N4S B141884 5-(4-Amino-phényl)-4-méthyl-4H-[1,2,4]triazole-3-thiol CAS No. 149622-77-5](/img/structure/B141884.png)

5-(4-Amino-phényl)-4-méthyl-4H-[1,2,4]triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

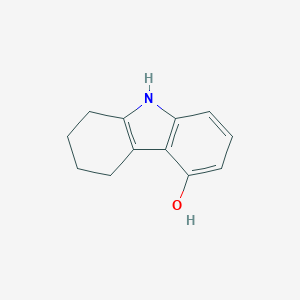

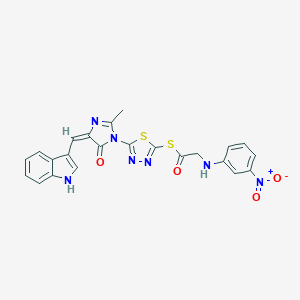

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a five-membered ring with two carbon atoms and three nitrogen atoms. This compound is part of the triazole family, which is known for its diverse pharmacological properties, including antiviral, antimicrobial, and antioxidant activities .

Applications De Recherche Scientifique

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to exhibit significant antibacterial activity .

Mode of Action

It is known that triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in the observed biological effects.

Biochemical Pathways

The 1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that triazoles possess advantages over imidazoles, which have slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis . These properties can impact the bioavailability of the compound.

Result of Action

The compound’s significant antibacterial activity suggests that it may inhibit the growth of bacteria, leading to their death .

Analyse Biochimique

Biochemical Properties

It has been reported that compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been shown to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol have not been detailed .

Cellular Effects

Some 1,2,4-triazole derivatives have been shown to exhibit significant biological activities, including antioxidant capabilities demonstrated through their ability to scavenge free radicals .

Molecular Mechanism

It has been suggested that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Temporal Effects in Laboratory Settings

It has been shown that some 1,2,4-triazole derivatives exhibit promising activities and deserve further consideration as potential antimicrobials .

Metabolic Pathways

The metabolic pathways involving 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol are not well known. It has been suggested that 1,2,4-triazoles possess advantages over imidazoles, which have slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis .

Méthodes De Préparation

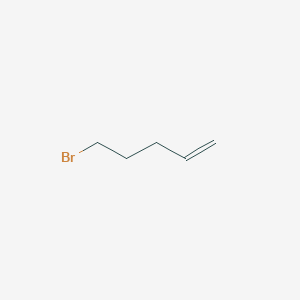

The synthesis of 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of potassium dithiocarbazinate salt with hydrazine hydrate . The process begins with the synthesis of benzoic acid hydrazide, which is then reacted with carbon disulfide in an alkaline ethanol solution to form potassium dithiocarbazinate. This intermediate is cyclized with hydrazine hydrate to yield the desired triazole compound .

Analyse Des Réactions Chimiques

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

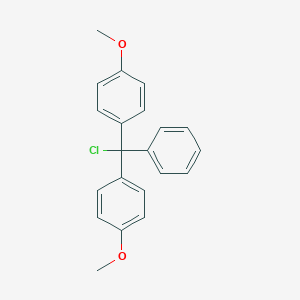

Similar compounds include other triazole derivatives such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol . Compared to these compounds, 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol exhibits superior free radical scavenging ability and antimicrobial activity . This uniqueness is attributed to its specific structural features, such as the presence of the methyl group at the 4-position, which enhances its biological activity .

Propriétés

IUPAC Name |

3-(4-aminophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQMKDYLBTUXKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355460 |

Source

|

| Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149622-77-5 |

Source

|

| Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)

![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)